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Compound of Interest

Compound Name:
4-Bromo-3,5-difluorobenzyl

chloride

CAS No.: 1805524-18-8

Cat. No.: B1411156

Get Quote

Executive Summary
4-Bromo-3,5-difluorobenzyl chloride (Formula: C₇H₄BrClF₂) is a polyhalogenated benzyl

halide scaffold employed in drug discovery to introduce a metabolically stable, lipophilic motif

into lead compounds. Its structural uniqueness lies in the 3,5-difluoro substitution pattern,

which electronically deactivates the ring while providing metabolic blockade, and the 4-bromo

moiety, which serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-

Miyaura).

This guide provides a definitive analysis of its molecular weight (including isotopic distribution

for mass spectrometry), a high-fidelity synthesis protocol, and its strategic utility in structure-

activity relationship (SAR) studies.

Molecular Weight & Isotopic Characterization
For researchers using high-resolution mass spectrometry (HRMS), the "average" molecular

weight is insufficient due to the significant natural abundance of bromine and chlorine isotopes.
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Exact Mass vs. Molar Mass
Property Value Notes

Molecular Formula C₇H₄BrClF₂

Average Molar Mass 241.46 g/mol
Used for

stoichiometry/weighing.

Monoisotopic Mass 239.9136 Da
Based on ⁷⁹Br (50.69%) and

³⁵Cl (75.78%).

Exact Mass (Most Abundant) 241.9115 Da
Corresponds to the ⁷⁹Br/³⁷Cl or

⁸¹Br/³⁵Cl isotopologues.

Mass Spectrometry Isotope Pattern
The presence of one bromine (Br) and one chlorine (Cl) atom creates a distinct "quartet-like"

isotopic signature (M, M+2, M+4) that serves as a diagnostic fingerprint in LC-MS analysis.

M+0 (239.9 Da): Contains ⁷⁹Br + ³⁵Cl. Relative Intensity: ~100%

M+2 (241.9 Da): Contains ⁸¹Br + ³⁵Cl or ⁷⁹Br + ³⁷Cl. Relative Intensity: ~130% (Due to

overlapping contributions).

M+4 (243.9 Da): Contains ⁸¹Br + ³⁷Cl. Relative Intensity: ~30%[1][2]

Analyst Note: When integrating peaks for quantitative analysis, ensure the extraction window

covers the M+2 peak, as it is often the most intense signal in Br+Cl systems.

Chemical Properties & Stability
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Parameter Description

Physical State
Low-melting solid or viscous oil (dependent on

purity).

Solubility Soluble in DCM, THF, EtOAc; insoluble in water.

Reactivity Profile

Electrophile: The benzylic chloride is highly

reactive toward nucleophiles (amines, thiols,

alkoxides). Lachrymator: Hydrolyzes slowly to

release HCl; potent eye/respiratory irritant.

Storage
Store at 2–8°C under inert atmosphere (Ar/N₂).

Moisture sensitive.

Synthesis & Manufacturing Protocol
While the bromide derivative is commercially common, the chloride variant is often preferred for

specific alkylation kinetics (slower, more controlled reaction than bromide) or stability reasons.

Retrosynthetic Analysis
The most robust route proceeds via the reduction of the corresponding benzoic acid, followed

by chlorination.

4-Bromo-3,5-
difluorobenzoic acid

4-Bromo-3,5-
difluorobenzyl alcohol

Step 1:
BH3·THF or LiAlH4

(Reduction) 4-Bromo-3,5-
difluorobenzyl chloride

Step 2:
SOCl2, DCM
(Chlorination)

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway from the benzoic acid precursor.

Detailed Experimental Protocol
Objective: Synthesis of 4-Bromo-3,5-difluorobenzyl chloride from 4-bromo-3,5-difluorobenzyl

alcohol.

Reagents:
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Starting Material: 4-Bromo-3,5-difluorobenzyl alcohol (1.0 eq)

Thionyl Chloride (SOCl₂) (1.5 eq)

Solvent: Dichloromethane (DCM), anhydrous

Catalyst: DMF (catalytic, 2-3 drops)

Procedure:

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a reflux condenser. Flush with Nitrogen (N₂).

Dissolution: Charge the RBF with 4-Bromo-3,5-difluorobenzyl alcohol (5.0 g, 22.4 mmol) and

anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

Addition: Add Thionyl Chloride (2.45 mL, 33.6 mmol) dropwise over 15 minutes. Caution:

Gas evolution (SO₂, HCl). Add 2 drops of DMF to catalyze the reaction.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir

for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

Workup:

Concentrate the reaction mixture under reduced pressure to remove DCM and excess

SOCl₂.

Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to

neutralize residual acid.

Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

Purification: Concentrate the filtrate to yield the crude chloride. If necessary, purify via short-

path silica gel chromatography (100% Hexanes) to obtain a clear, colorless oil/solid.

Yield Expectation: 85–95%.

Applications in Drug Discovery
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The 4-Bromo-3,5-difluorobenzyl motif is a "privileged scaffold" in medicinal chemistry.

Strategic Design Elements
Metabolic Blocking: The fluorine atoms at positions 3 and 5 block the metabolic "soft spots"

on the phenyl ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450

enzymes.

Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of

the benzyl protons and modulates the electron density of the aromatic ring, affecting

-

stacking interactions with target proteins.

Orthogonal Functionalization: The 4-position bromine is chemically orthogonal to the benzyl

chloride.

Step 1: Alkylation of a nucleophile (e.g., amine, phenol) using the benzyl chloride.

Step 2: Suzuki or Buchwald-Hartwig coupling at the bromine position to extend the

molecule.

Case Study: Fragment-Based Drug Design (FBDD)
In kinase inhibitor development, this scaffold is often used to occupy hydrophobic pockets. The

bromine atom can notably participate in Halogen Bonding (X-bond) with backbone carbonyls of

the protein, a specific interaction that can increase potency by 10–100 fold compared to the

hydrogen analog.
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Figure 2: Mechanistic utility of the scaffold in therapeutic development.

Safety & Handling
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.[3]

PPE Requirements: Chemical splash goggles, face shield, nitrile gloves (double-gloved

recommended), and lab coat.

Engineering Controls:MANDATORY use of a chemical fume hood. The compound releases

HCl upon contact with moisture and is a potent tear gas.

Spill Cleanup: Neutralize with dilute sodium bicarbonate solution before absorbing with inert

material (vermiculite).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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